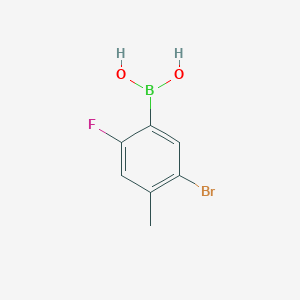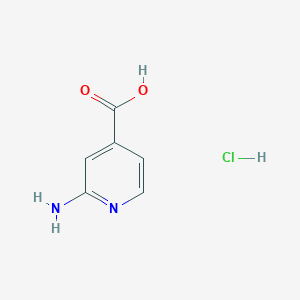
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Descripción general
Descripción
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated derivative of tetrahydronaphthol. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound has a molecular formula of C10H11BrO and a molecular weight of 227.1 g/mol .
Aplicaciones Científicas De Investigación
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol .
Mode of Action
It is used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . This suggests that it may interact with its targets through an oxidation process.
Result of Action
It is known to be a useful reactant in the preparation of bromotetralone
Análisis Bioquímico
Biochemical Properties
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of bromotetralone and arylindazoles . It interacts with various enzymes and proteins, facilitating the oxidation of bromotetrahydronaphthol. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the compound, making it a valuable reactant in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, prolonged exposure can lead to gradual degradation, affecting its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its bioavailability and efficacy. Studies have shown that the compound can accumulate in specific cellular compartments, enhancing its activity and function .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthol. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Bromotetralone.
Reduction: Tetrahydronaphthol or other reduced derivatives.
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.
Comparación Con Compuestos Similares
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Comparison: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific bromination position, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The position of the bromine atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKQBLJDZZWFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)


![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)


